

An In-depth Technical Guide to the Physicochemical Properties of Hosenkoside C

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Compound of Interest

Compound Name: *Hosenkoside C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological activities of **Hosenkoside C**, a significant baccharane glycoside. The information is curated for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Hosenkoside C is a triterpenoid saponin isolated from the seeds of *Impatiens balsamina* L., a plant used in traditional medicine.[1][2] It belongs to the family of baccharane glycosides and is noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][3][4] Structurally, **Hosenkoside C** and Hosenkoside A are isomers, differing in the positioning of their sugar chains.[1] This document details its chemical and physical characteristics, spectroscopic profile, and established experimental protocols.

Physicochemical Properties

Hosenkoside C presents as a white to off-white solid and is known to be hygroscopic.[1][2] Its stability is considered good for storage and handling during experimental procedures.[3]

Table 1: General Physicochemical Properties of **Hosenkoside C**

Property	Value	References
CAS Number	156764-83-9	[2][3][5]
Molecular Formula	C ₄₈ H ₈₂ O ₂₀	[1][3][5]
Molecular Weight	979.15 g/mol	[1][2]
Appearance	White to off-white solid	[1][2]
Purity	>98%	[3][6]
Compound Type	Baccharane Glycoside (Triterpenoid Saponin)	[1]
Initial Source	Seeds of <i>Impatiens balsamina</i> L.	[1][2]

Table 2: Solubility Profile of **Hosenkoside C**

Application	Solvent/System	Solubility	References
In Vitro	DMSO	≥ 100 mg/mL (102.13 mM)	[2]
Methanol	Soluble	[1]	
Ethanol	Soluble	[1]	
Pyridine	Soluble	[1]	
In Vivo	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (2.55 mM)	[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (2.55 mM)	[2]	

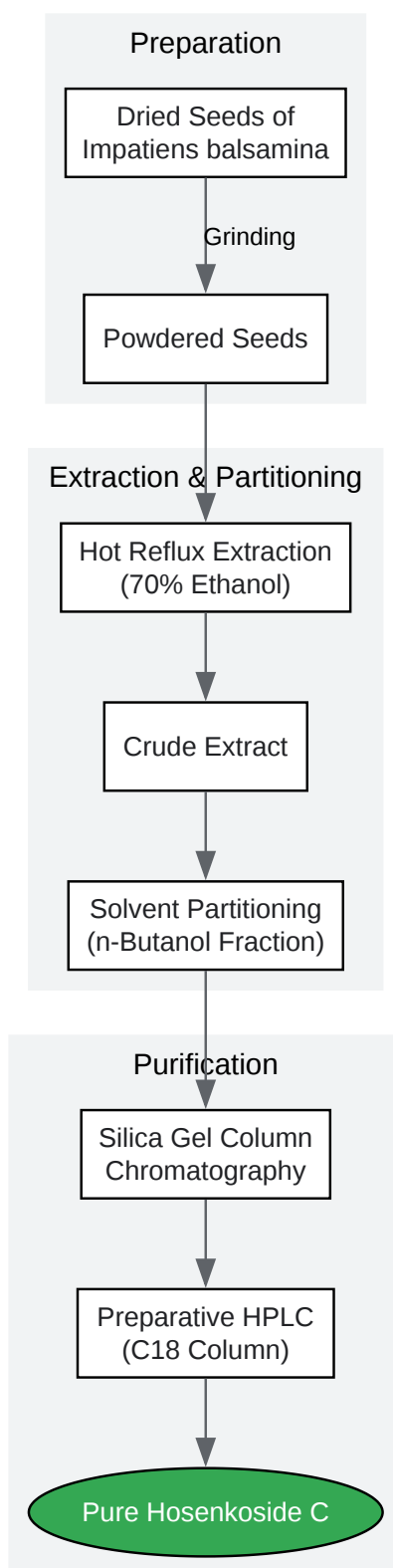
Storage and Stability: For long-term storage, **Hosenkoside C** powder should be kept at -20°C, sealed, and protected from moisture and light.[2] In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]

Isolation and Purification

Hosenkoside C is primarily extracted from the powdered seeds of *Impatiens balsamina*. The process involves solvent extraction followed by multi-step chromatographic purification.

Experimental Protocol: Isolation of Hosenkoside C

- **Preparation of Plant Material:** The dried seeds of *Impatiens balsamina* are ground into a coarse powder to maximize the surface area for extraction.[\[7\]](#)
- **Extraction:** The powdered material undergoes hot reflux extraction with 70% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[\[7\]](#)[\[8\]](#)
- **Concentration:** The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[\[8\]](#)
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The baccharane glycosides, including **Hosenkoside C**, are enriched in the n-butanol fraction.[\[1\]](#)[\[9\]](#)
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution system (e.g., chloroform-methanol-water) is used to separate compounds based on polarity.[\[1\]](#)
- **Preparative HPLC:** The final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield high-purity **Hosenkoside C**.[\[7\]](#)[\[9\]](#)



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Caption: Workflow for the isolation and purification of **Hosenkoside C**.

Spectroscopic Data and Structure Elucidation

The structural determination of **Hosenkoside C** relies on a combination of modern spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition ($C_{48}H_{82}O_{20}$).[\[1\]](#)
- **Infrared (IR) Spectroscopy:** IR analysis identifies key functional groups. A typical spectrum for **Hosenkoside C** would show a broad absorption band around 3400 cm^{-1} (O-H stretching), bands near 2900 cm^{-1} (C-H stretching), and strong absorptions in the $1000\text{-}1100\text{ cm}^{-1}$ region (C-O stretching), characteristic of its glycosidic triterpenoid structure.[\[1\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H , ^{13}C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the complete connectivity and stereochemistry of the molecule, including the structure of the aglycone and the sequence and linkage of the sugar moieties.[\[10\]](#)
- **Chemical Derivatization:** Acid hydrolysis is used to cleave the glycosidic bonds, separating the sugar units from the aglycone (Hosenkol C). The individual components are then identified by comparing them with authentic standards.[\[1\]](#)

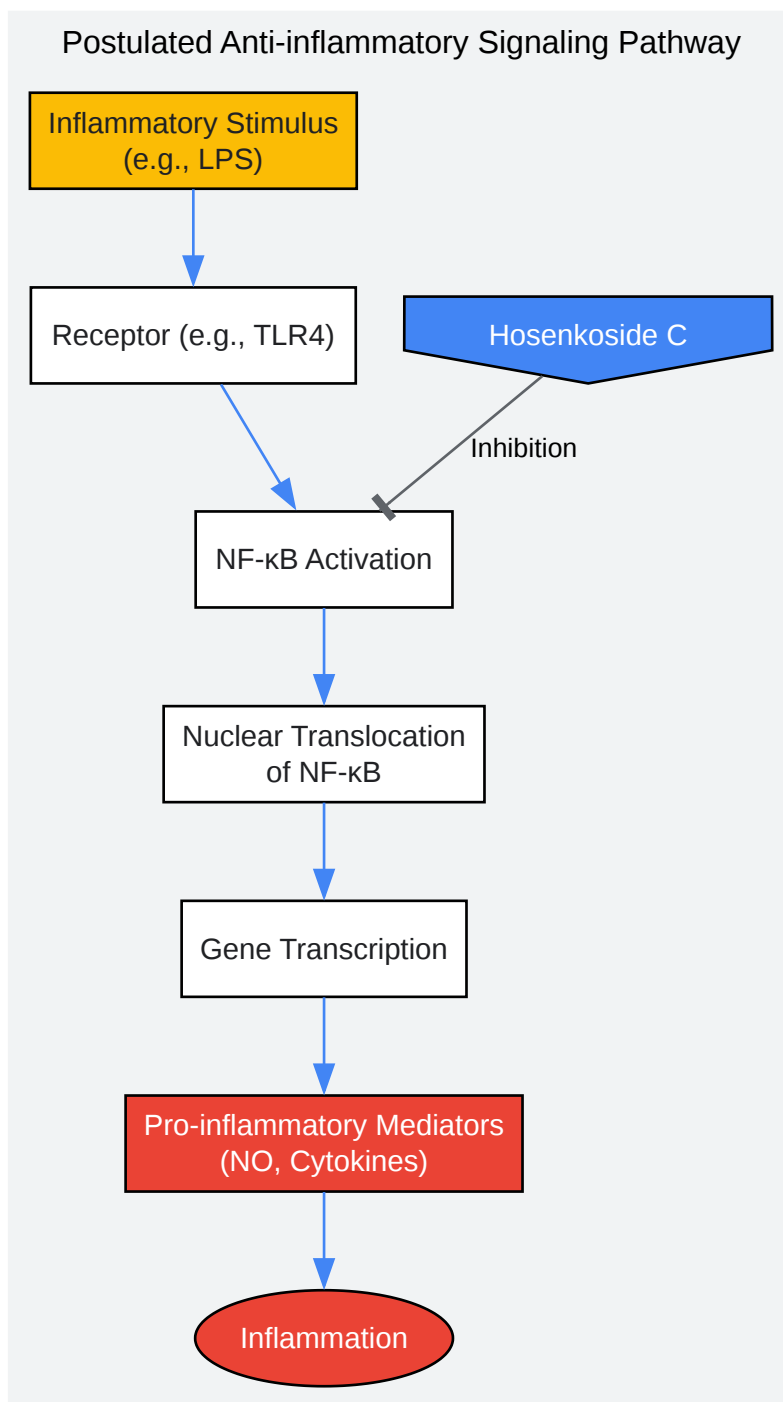
Biological Activities and Potential Mechanisms

Hosenkoside C has demonstrated significant biological potential in preclinical studies.

- **Anti-inflammatory and Antioxidant Activity:** It possesses potent antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.[\[1\]\[3\]](#) Furthermore, **Hosenkoside C** can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in experimental models.[\[1\]\[4\]](#)
- **Cardioprotective Effects:** Preliminary evidence suggests **Hosenkoside C** may offer cardiovascular benefits by promoting vasodilation to regulate blood pressure and potentially reducing the formation of arterial plaque.[\[1\]\[3\]](#)

While the exact molecular mechanisms are still under investigation, the anti-inflammatory effects of many triterpenoid saponins are mediated through the inhibition of pro-inflammatory

signaling pathways like NF- κ B.



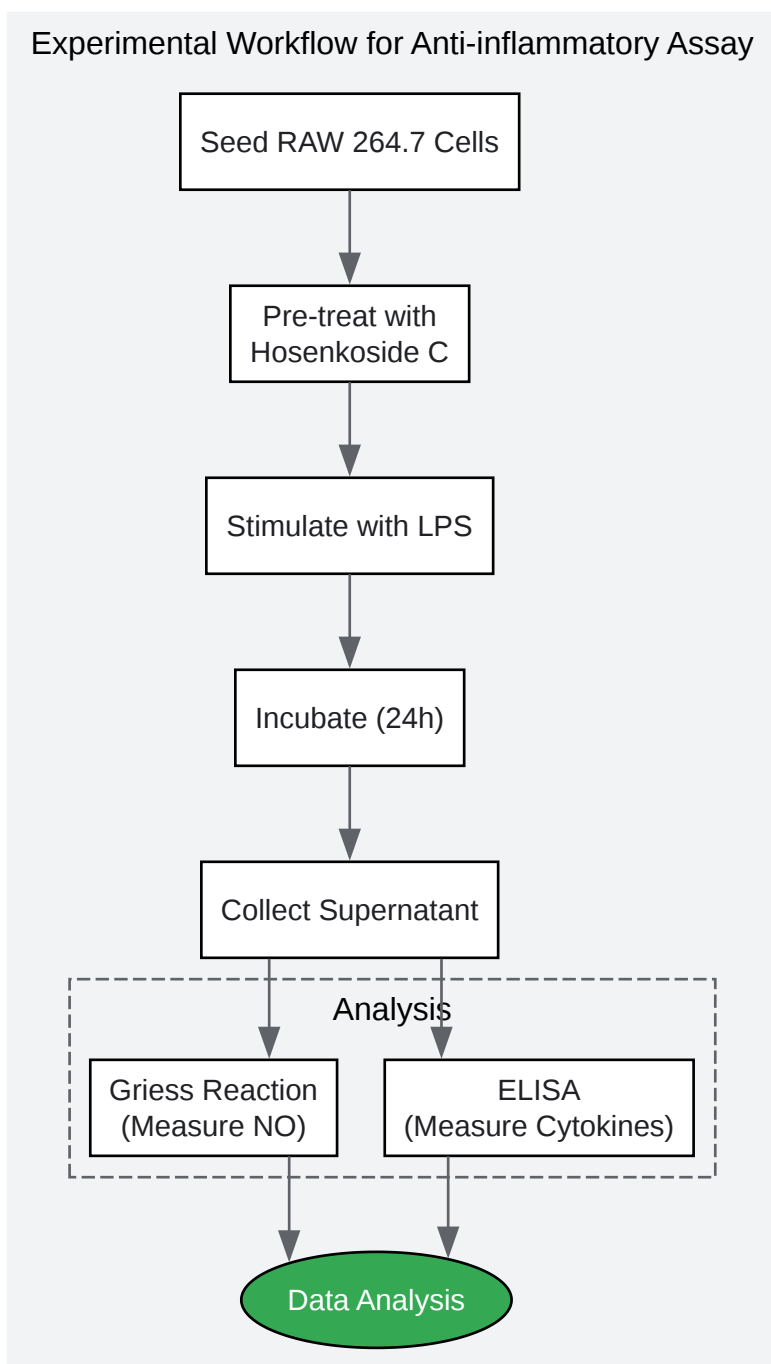
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Caption: Postulated inhibition of the NF- κ B pathway by **Hosenkoside C**.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a standard method to assess the anti-inflammatory activity of **Hosenkoside C**.

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in an appropriate medium and seeded into multi-well plates.[\[4\]](#)
- **Pre-treatment:** Cells are pre-treated with various concentrations of **Hosenkoside C** for a specified duration (e.g., 1-2 hours).[\[3\]](#)[\[4\]](#)
- **Inflammatory Stimulation:** Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS), to the cell culture medium.[\[3\]](#)[\[4\]](#)
- **Incubation:** The cells are incubated for a period (e.g., 24 hours) to allow for the production of inflammatory mediators.
- **Quantification of Nitric Oxide (NO):** The cell culture supernatant is collected. NO production is measured by quantifying its stable metabolite, nitrite, using the Griess reaction.[\[4\]](#)
- **Quantification of Cytokines:** Levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISA).[\[4\]](#)
- **Data Analysis:** The levels of inflammatory mediators in cells treated with **Hosenkoside C** are compared to those in the LPS-stimulated control group to determine its anti-inflammatory efficacy.



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Caption: Workflow for evaluating the in vitro anti-inflammatory effects.

Conclusion

Hosenkoside C is a well-characterized baccharane glycoside with significant potential for therapeutic applications. Its defined physicochemical properties, established isolation protocols, and demonstrated anti-inflammatory and antioxidant activities make it a compelling subject for further research in pharmacology and drug development. This guide provides a foundational resource for scientists aiming to explore the full potential of this natural compound.

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